molecular formula C8H9N3S B1385986 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine CAS No. 859850-80-9

1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine

Cat. No.: B1385986
CAS No.: 859850-80-9
M. Wt: 179.24 g/mol
InChI Key: USDNHWVNDNZXDX-UHFFFAOYSA-N
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Description

1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific active sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDNHWVNDNZXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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